molecular formula C14H21BrClNO B1466516 3-[2-Bromo-4-(tert-butyl)phenoxy]pyrrolidine hydrochloride CAS No. 1219967-74-4

3-[2-Bromo-4-(tert-butyl)phenoxy]pyrrolidine hydrochloride

Cat. No. B1466516
CAS RN: 1219967-74-4
M. Wt: 334.68 g/mol
InChI Key: ZUMYPLJJUXXOIC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “3-[2-Bromo-4-(tert-butyl)phenoxy]pyrrolidine hydrochloride” are not specified .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates have been synthesized, showcasing the potential of bromo-substituted pyrrolidine derivatives in the creation of complex organic molecules with potential applications in materials science and drug design (Sarbu et al., 2019).
  • A study on the redox properties of pyrrolidine derivatives containing a sterically hindered phenol fragment suggests these compounds can serve as potent antioxidants, useful in various chemical processes and possibly in pharmacology for developing novel antioxidant agents (Osipova et al., 2011).

Pharmacological Potential

  • Pyrrolidine derivatives have been evaluated for antimicrobial activity, showing that specific bromo-substituted compounds possess significant activity against a range of bacterial strains, indicating their potential in antibiotic drug development (Bogdanowicz et al., 2013).

Advanced Material Applications

  • Pyrrolidine nitroxides, especially those with bulky alkyl substituents, have demonstrated high resistance to bioreduction, suggesting their utility in the development of stable radical markers or probes for biochemical and medical research applications (Taratayko et al., 2022).

Methodological Innovations in Organic Synthesis

  • The asymmetric synthesis of enantiomerically pure pyrrolidine derivatives with potential antithrombin activity showcases the utility of bromo-substituted pyrrolidines in the synthesis of biologically active molecules, with implications for developing new therapeutic agents (Ayan et al., 2013).

Safety and Hazards

This compound should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be inhaled, swallowed, or come into contact with skin or eyes . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

3-(2-bromo-4-tert-butylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-14(2,3)10-4-5-13(12(15)8-10)17-11-6-7-16-9-11;/h4-5,8,11,16H,6-7,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMYPLJJUXXOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2CCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Bromo-4-(tert-butyl)phenoxy]pyrrolidine hydrochloride

CAS RN

1219967-74-4
Record name Pyrrolidine, 3-[2-bromo-4-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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